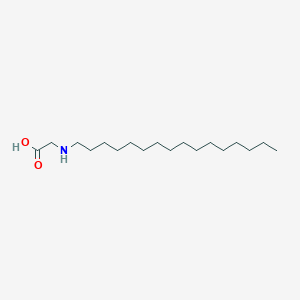

N-hexadecylglycine

Description

Significance of N-Alkyl Amino Acid Derivatives in Contemporary Chemical Research

N-alkylated α-amino acids, a class of compounds to which N-hexadecylglycine belongs, are integral to modern chemical and biological research. mdpi.comresearchgate.net These molecules, which feature an alkyl group attached to the nitrogen atom of an amino acid, are valuable building blocks for synthesizing a wide array of molecules with diverse functionalities. researchgate.net Their applications span from the creation of pharmaceutically active compounds and biodegradable polymers to their use as ligands in asymmetric catalysis. mdpi.comresearchgate.net

The incorporation of N-alkyl groups into amino acids can significantly influence the properties of the resulting molecules. For instance, the length and shape of the alkyl chain can affect the structure of hydrogen bond networks and the stability of metal complexes. mdpi.com Furthermore, N-alkylation can enhance the proteolytic stability and cell permeability of peptides, making them more effective as therapeutic agents. rsc.org Traditional synthesis methods for N-alkylated α-amino acids, such as reductive alkylation and nucleophilic substitution, are often associated with drawbacks like the use of harsh reagents and the generation of significant byproducts. mdpi.com Consequently, there is a growing focus on developing more sustainable synthetic routes, including catalytic N-alkylation with alcohols and biocatalytic methods. mdpi.comresearchgate.net

Overview of this compound as a Foundational Structure in Advanced Materials and Biochemical Systems

In the realm of materials science, this compound and similar long-chain N-alkyl amino acids are explored for their ability to self-assemble and act as templates or collectors. For example, research has investigated the use of this compound as a collector in the flotation process for separating minerals like fluorapatite (B74983) from dolomite. mdpi.comresearchgate.net The adsorption behavior of this compound on mineral surfaces is a key factor in its effectiveness in these applications. mdpi.comresearchgate.netresearchgate.net

In biochemical contexts, this compound serves as a lipophilic amino acid analogue. It has been incorporated into peptides to study the influence of lipophilicity on biological activity and conformation. dtic.milresearchgate.netnih.gov For instance, it has been used to modify cyclic peptides to investigate their potential as antagonists for cell surface receptors like integrins. dtic.milresearchgate.net The synthesis of this compound for these purposes often involves the reaction of hexadecylamine (B48584) with ethyl bromoacetate, followed by saponification. dtic.milresearchgate.net

Current Research Trajectories and Interdisciplinary Relevance of this compound Chemistry

Current research continues to explore the diverse potential of this compound and its derivatives. One significant area of investigation is its application in drug delivery and peptidomimetics. dtic.milresearchgate.netgoogle.com By incorporating this compound into peptide structures, researchers aim to modulate their physical properties, such as hydrophobicity, and to introduce new functional groups that can interact with biological targets. dtic.mil These "unnatural" amino acids are crucial in the design of artificial proteins and peptides with tailored functions. researchgate.net

The surfactant properties of this compound also remain a focus of study. Research has examined the kinetics of chemical reactions in the presence of N,N-dimethyl-N-hexadecylglycine micelles, highlighting its role in influencing reaction rates in aqueous solutions. researchgate.netresearchgate.net The uptake of N,N-dimethyl-N-hexadecylglycine (also known as hexadecylbetaine) into human skin has also been a subject of investigation to understand its behavior in personal care product formulations. nih.gov

Furthermore, the interdisciplinary nature of this compound chemistry is evident in its application in fields ranging from materials science, such as the synthesis of mesoporous silicas, to biotechnology, where it is used in the study of pheromone analogues. nih.govresearchgate.net The development of novel synthetic methods, including visible-light-driven reactions, is also expanding the possibilities for creating a wider range of N-alkyl amino acid derivatives with unique properties and applications. acs.org

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Alias | Molecular Formula | Key Property | Reference |

| This compound | N(hexadecyl)Glycine | C18H37NO2 | Amphiphilic, Lipophilic Amino Acid Analogue | dtic.milgoogle.com |

| N,N-dimethyl-N-hexadecylglycine | Hexadecylbetaine, C16BET | C20H41NO2 | Zwitterionic Surfactant | ontosight.ainih.gov |

Table 2: Research Applications of this compound

| Research Area | Specific Application | Key Finding | Reference |

| Materials Science | Collector in mineral flotation | Selective adsorption on fluorapatite surfaces | mdpi.comresearchgate.net |

| Biochemical Systems | Modification of cyclic peptides | Introduction of lipophilicity to probe biological activity | dtic.milresearchgate.netnih.gov |

| Surfactant Chemistry | Study of micellar catalysis | Influences reaction kinetics in aqueous solutions | researchgate.netresearchgate.net |

| Dermal Science | Skin uptake studies | Significant absorption into the stratum corneum | nih.gov |

Properties

CAS No. |

18749-74-1 |

|---|---|

Molecular Formula |

C18H37NO2 |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

2-(hexadecylamino)acetic acid |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18(20)21/h19H,2-17H2,1H3,(H,20,21) |

InChI Key |

OCFPTDAAFAXKRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Hexadecylglycine

Established Synthetic Pathways for N-Hexadecylglycine

Conventional methods for synthesizing this compound typically rely on well-established, multi-step procedures involving the alkylation of a glycine (B1666218) precursor followed by a hydrolysis step to yield the final carboxylic acid.

Conventional Alkylation Routes of Glycine Precursors

The traditional synthesis of N-alkyl amino acids often involves stoichiometric methods such as nucleophilic substitution with alkyl halides. nih.gov A common strategy for this compound involves the reaction of a glycine ester, such as ethyl bromoacetate, with hexadecylamine (B48584). researchgate.net This reaction proceeds via a standard nucleophilic substitution mechanism where the amino group of hexadecylamine attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion. This approach, while effective, is representative of classical synthetic routes that may not be as atom-economical as more modern catalytic methods. nih.govd-nb.info

Another conventional approach is the reductive alkylation of glycine with an aldehyde, which requires the use of stoichiometric inorganic reductants. nih.gov These established methods form the foundation of N-alkyl amino acid synthesis but are often accompanied by limitations that newer catalytic systems aim to overcome. core.ac.uk

Ester Hydrolysis for Carboxylic Acid Formation in this compound Synthesis

Since the direct alkylation of unprotected glycine can be challenging and may lead to side reactions, a common tactic is to first synthesize an ester derivative of this compound. This ester serves as a protected form of the carboxylic acid. The final step in the synthesis is the hydrolysis of this ester to liberate the free carboxylic acid. libretexts.org

This hydrolysis can be catalyzed by either acid or base. chemguide.co.uknumberanalytics.com However, base-promoted hydrolysis, also known as saponification, is frequently preferred for preparative purposes. jkchemical.com The reaction is typically carried out by heating the ester under reflux with a dilute alkali solution, such as sodium hydroxide (B78521) (NaOH) in a methanol/water mixture. chemguide.co.uknih.gov For instance, this compound methyl ester can be quantitatively converted to this compound via saponification with NaOH. thieme-connect.de The key advantages of alkaline hydrolysis are that the reaction is essentially irreversible—as the resulting carboxylate salt is deprotonated and unreactive toward further substitution—and the products are often easier to separate. chemguide.co.ukjkchemical.com The final carboxylic acid is obtained by acidifying the carboxylate salt in a subsequent work-up step. savemyexams.com

Catalytic and Sustainable Chemistry Approaches in N-Alkylation

In response to the need for more environmentally friendly and efficient chemical processes, significant research has focused on developing catalytic methods for the N-alkylation of amino acids. These approaches offer high atom economy, reduce waste, and often utilize renewable starting materials. nih.govcore.ac.uk

Transition Metal-Catalyzed Direct N-Alkylation of Amino Acids with Alcohols

A powerful and sustainable strategy for the synthesis of N-alkyl amino acids is the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by transition metal complexes. nih.govcore.ac.uk This method is highly atom-economic, as the only byproduct generated is water. core.ac.uknih.gov The reaction typically proceeds via a "borrowing hydrogen" mechanism. nih.govcore.ac.uk In this catalytic cycle, the transition metal catalyst temporarily abstracts hydrogen from the alcohol to form a corresponding aldehyde intermediate. This aldehyde then undergoes a condensation reaction with the amino acid to form an imine, which is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the N-alkylated amino acid. nih.gov

Both ruthenium (Ru) and iron (Fe)-based catalysts have proven effective for this transformation. nih.govd-nb.info For example, glycine can be coupled directly with long-chain fatty alcohols, such as 1-dodecanol, in excellent yields using these catalytic systems. nih.govcore.ac.uk This approach is particularly attractive as it allows for the direct coupling of naturally abundant amino acids with alcohols that can be derived from renewable resources like natural fats and oils. nih.govcore.ac.uk The development of catalysts based on earth-abundant metals like iron further enhances the sustainability of this method for producing fully bio-based surfactants and other valuable compounds. nih.govcapes.gov.br

| Method | Precursors | Key Reagents/Catalysts | Byproducts | Sustainability Profile |

|---|---|---|---|---|

| Conventional Alkylation & Hydrolysis | Hexadecylamine, Ethyl bromoacetate | Base (for hydrolysis, e.g., NaOH) | Salts (e.g., NaBr), Alcohol (from ester) | Lower atom economy; use of stoichiometric reagents. nih.govresearchgate.net |

| Catalytic Direct N-Alkylation | Glycine, 1-Hexadecanol | Transition Metal Catalyst (e.g., Fe or Ru-based) | Water | High atom economy; green process; potential for fully bio-based precursors. nih.govcore.ac.uk |

Strategies for Selective Mono- and Bis-Alkylation in this compound Synthesis

A significant challenge in N-alkylation is controlling the degree of substitution to achieve selective mono-alkylation over di- or poly-alkylation. thieme-connect.deresearchgate.net In the synthesis of this compound, the goal is to introduce a single hexadecyl group onto the nitrogen atom of glycine.

Several factors influence this selectivity. In many catalytic systems, selective mono-alkylation is achieved due to the steric hindrance created by the introduction of the first bulky alkyl group, which disfavors the addition of a second one. nih.gov For example, studies on the N-alkylation of various amino acids have shown that selective mono-alkylation is often observed, particularly with sterically demanding alcohols. nih.gov The choice of catalyst and reaction conditions can also be optimized to favor the mono-alkylated product. chemrxiv.org In contrast, different reaction conditions or less sterically hindered reactants can lead to bis-alkylation. A related compound, N,N-dimethyl-N-hexadecylglycine (hexadecylbetaine), is an example of a zwitterionic surfactant where the glycine nitrogen is further alkylated. ontosight.ai The development of methodologies that provide precise control over mono- versus bis-alkylation remains a key focus in synthetic chemistry. thieme-connect.de

Advanced Derivatization Strategies for this compound Functionality

Once synthesized, this compound can be further modified or "derivatized" to alter its properties or prepare it for specific applications, such as incorporation into peptides or for analytical detection.

One important application is in solid-phase peptide synthesis. For this purpose, the this compound must be prepared with a suitable protecting group on its nitrogen atom that is compatible with the synthesis protocol. The (9H-fluoren-9-ylmethoxy)carbonyl (Fmoc) group is commonly used. The synthesis of Fmoc-N-hexadecylglycine allows it to be used as a building block for creating lipopeptides, where the hexadecyl chain serves as a lipid anchor. researchgate.net

Another critical area of derivatization is for analytical purposes, particularly for gas chromatography (GC) and liquid chromatography (LC). researchgate.net Because of its low volatility, this compound must be converted into a more volatile derivative before GC analysis. A common method is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the carboxylic acid and amine groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This two-step derivatization, often involving an initial reaction with hydroxylamine (B1172632) hydrochloride, makes the molecule amenable to separation and unambiguous identification by GC-Mass Spectrometry (MS). nih.gov

| Derivative | Reagent(s) | Purpose/Functionality |

|---|---|---|

| Fmoc-N-hexadecylglycine | Fmoc-OSu or Fmoc-Cl | Building block for solid-phase peptide synthesis. researchgate.net |

| Trimethylsilyl (TMS) derivative | BSTFA, TMCS | Increases volatility for Gas Chromatography (GC) analysis. nih.govtcichemicals.com |

Incorporation into Peptide-Based Architectures and Peptidomimetics

The incorporation of non-canonical amino acids into peptide chains is a fundamental strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.govwikipedia.org this compound, as an N-alkylated amino acid, serves as a valuable building block in this endeavor. The introduction of the hexadecyl group onto the nitrogen atom of the glycine backbone imparts significant structural and physicochemical changes. nih.gov

N-alkylation is a common modification in the creation of peptidomimetics, primarily to enhance proteolytic stability. nih.govnih.gov The substitution on the amide nitrogen obstructs the recognition and cleavage by proteases, which typically target the peptide bonds of natural amino acids. nih.gov This modification results in peptidomimetics with a longer biological half-life. The N-hexadecyl group specifically introduces a high degree of lipophilicity, which can influence the peptide's interaction with biological membranes and hydrophobic pockets of target proteins.

Synthesis of Cyclic Peptide Analogues Containing this compound

Cyclic peptides are of significant interest in drug discovery because their constrained conformation often leads to higher receptor affinity, selectivity, and stability compared to their linear counterparts. beilstein-journals.orgnih.gov The incorporation of this compound into cyclic peptide structures has been explored to investigate the impact of lipophilic, unnatural amino acids on the biological activity and conformation of these molecules. researchgate.net

A notable example is the synthesis of cyclic pentapeptides containing the Arg-Gly-Asp (RGD) sequence, a well-known motif for integrin receptor binding. In one study, this compound (Hd-Gly) was incorporated into cyclic RGD peptides to assess how a lipophilic, N-substituted residue influences the peptide's properties. researchgate.net The synthesis was performed using solid-phase peptide synthesis (SPPS) methodologies, a common and efficient technique for producing modified peptides. researchgate.netnih.gov

The general synthetic approach involves the stepwise assembly of the linear peptide on a solid support resin. researchgate.net The this compound residue is introduced as a protected monomer during this process. After the linear sequence is assembled, it is cleaved from the resin, and a subsequent cyclization step is performed in solution, often under high-dilution conditions to favor intramolecular reaction over intermolecular oligomerization. uni-kiel.de

Research findings have detailed the synthesis and conformational analysis of these lipophilic cyclic peptides. researchgate.net The introduction of the bulky and flexible hexadecyl chain was hypothesized to influence the conformational landscape of the peptide ring and its interaction with biological targets.

Table 1: Examples of Synthesized Cyclic RGD Peptides with Lipophilic Amino Acids

| Compound | Sequence | Position of Lipophilic Residue | Type of Lipophilic Residue |

| I | cyclo(Arg-Gly-Asp-Gly-Xaa) | 5 | N'-hexadecylglycine (Hd-Gly) |

| II | cyclo(Arg-Gly-Asp-Gly-D-Xaa) | 5 | N'-hexadecylglycine (Hd-Gly) |

| Control 1 | cyclo(Arg-Gly-Asp-Gly-Xaa) | 5 | (2S)-2-aminohexadecanoic acid (Ahd) |

| Control 2 | cyclo(Arg-Gly-Asp-Gly-D-Xaa) | 5 | D-Ahd |

| Data sourced from research on cyclic RGD peptides containing lipophilic amino acids. researchgate.net |

The study compared peptides containing this compound with those containing (2S)-2-aminohexadecanoic acid (Ahd), a lipophilic α-amino acid, to differentiate the effects of N-substitution from simple lipophilicity. researchgate.net Such synthetic strategies allow for a systematic exploration of how specific structural modifications, like the incorporation of this compound, can be used to fine-tune the properties of peptide-based molecules for therapeutic or research applications. researchgate.net

Supramolecular Assembly and Functional Materials Science of N Hexadecylglycine

Fundamental Principles of Molecular Self-Assembly Governing N-Hexadecylglycine Systems

The self-assembly of this compound is a thermodynamically driven process governed by a delicate balance of non-covalent interactions. These forces dictate the final structure and properties of the resulting supramolecular assemblies.

The primary forces governing the self-assembly of this compound are hydrophobic interactions, hydrogen bonding, and electrostatic interactions.

Hydrophobic Interactions: The long, nonpolar hexadecyl chains of this compound are repelled by water molecules. libretexts.org To minimize their contact with water, these hydrophobic tails aggregate, forming the core of self-assembled structures. libretexts.org This process is entropically favorable as it releases ordered water molecules from the vicinity of the hydrocarbon chains into the bulk solvent. researchgate.netnih.gov The strength of these interactions is significant and increases with the length of the hydrocarbon chain. libretexts.org

Hydrogen Bonding: The glycine (B1666218) headgroup of this compound contains both a carboxylic acid group and a secondary amine, both of which are capable of forming hydrogen bonds. savemyexams.comsavemyexams.com These directional interactions occur between the N-H group (donor) and the C=O group (acceptor) of neighboring molecules, contributing significantly to the stability and defined structure of the assemblies. researchgate.netwiley-vch.de Hydrogen bonds play a crucial role in the formation of ordered networks, such as those found in fibrillar structures and hydrogels. wiley-vch.delibretexts.org

Electrostatic Interactions: The ionization state of the glycine headgroup, which is dependent on the pH of the surrounding medium, introduces electrostatic interactions. nih.govrsc.org At low pH, the amine group is protonated (NH2+), and at high pH, the carboxylic acid group is deprotonated (COO-). At the isoelectric point, the molecule exists as a zwitterion. These charges can lead to repulsive or attractive forces between molecules, influencing the packing and morphology of the self-assembled structures. rsc.orgbiorxiv.org

| Interaction | Description | Contributing Molecular Moiety | Significance |

|---|---|---|---|

| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution to minimize contact with water. libretexts.org | Hexadecyl (C16) alkyl chain | Primary driving force for the initial aggregation and formation of the core of assemblies. nih.gov |

| Hydrogen Bonding | Directional interaction between a hydrogen atom on an electronegative atom (N) and a lone pair on another electronegative atom (O). savemyexams.comsavemyexams.com | Amine (N-H) and Carboxyl (C=O) groups of the glycine head | Provides structural stability and directionality, crucial for forming ordered structures like fibrils and networks. wiley-vch.delibretexts.org |

| Electrostatic Interactions | Attractive or repulsive forces between charged groups, dependent on pH. nih.govrsc.org | Ionizable amine (NH2+) and carboxyl (COO-) groups | Influences the packing, morphology, and stability of the assemblies. rsc.orgbiorxiv.org |

The specific architecture of a molecule is a critical determinant of the final supramolecular structure. chemrxiv.orgnih.gov For this compound, the interplay between its linear alkyl chain and the polar headgroup dictates the resulting morphology.

The balance between the hydrophobic and hydrophilic portions of the molecule is a key factor. chemrxiv.orgnih.gov The long hexadecyl chain favors the formation of bilayer structures, such as vesicles and lamellae, where the tails are shielded from the aqueous environment. nih.gov The size and charge of the headgroup influence the curvature of these bilayers.

Hierarchical Organization and Nanostructure Formation by this compound

The fundamental intermolecular interactions drive the hierarchical assembly of this compound into a variety of well-defined nanostructures. These structures have potential applications in diverse fields, including materials science and biomedicine.

This compound is known to self-assemble into vesicles, which are spherical structures composed of a lipid bilayer enclosing an aqueous core. googleapis.com The formation of these vesicles is driven by the hydrophobic effect, which causes the hexadecyl tails to aggregate and form a bilayer membrane, effectively sequestering them from the surrounding water. nih.govnih.gov These peptide-based vesicles are of interest due to their potential as mimics of biological membranes and for applications in encapsulation and delivery. rsc.org

In addition to vesicles, this compound can also form fibrillar structures. researchgate.net These are elongated, thread-like aggregates where the molecules are arranged in a highly ordered, often helical, manner. Hydrogen bonding between the glycine headgroups is a critical factor in stabilizing these fibrillar assemblies, providing the necessary directionality and rigidity. researchgate.net The formation of either vesicles or fibrils can often be controlled by solution conditions such as pH, temperature, and ionic strength, which influence the balance of intermolecular forces.

Under certain conditions, the self-assembled fibrillar structures of this compound can entangle to form a three-dimensional network that immobilizes water, resulting in the formation of a supramolecular hydrogel. researchgate.netadvancedsciencenews.com These hydrogels are held together by non-covalent interactions, making them potentially responsive to external stimuli. advancedsciencenews.comucl.ac.uk

The formation of a stable hydrogel network relies on a balance between the attractive forces that lead to fibril formation and repulsive forces that prevent their precipitation. nih.gov The mechanical properties of these hydrogels, such as their stiffness and elasticity, can be tuned by controlling the density and connectivity of the fibrillar network. researchgate.net These materials are being explored for a variety of applications, including as scaffolds for tissue engineering and as matrices for controlled release. beilstein-journals.orgnih.gov

| Structure | Description | Primary Driving Forces | Key Structural Features |

|---|---|---|---|

| Vesicles | Hollow spherical aggregates with a bilayer membrane. googleapis.comrsc.org | Hydrophobic Interactions | Aqueous core enclosed by a lipid bilayer with hydrophilic heads facing outwards and hydrophobic tails inwards. nih.gov |

| Fibrils | Elongated, ordered, thread-like structures. researchgate.net | Hydrogen Bonding, Hydrophobic Interactions | Molecules arranged in a highly ordered, often helical, fashion. researchgate.net |

| Hydrogels | Three-dimensional network of entangled fibrils that immobilizes water. advancedsciencenews.com | Inter-fibrillar entanglement and non-covalent cross-linking. nih.gov | Porous network structure with high water content. ucl.ac.uk |

The principles governing the self-assembly of this compound can be harnessed to create more complex and functional artificial supramolecular systems. By designing molecules with specific recognition motifs and functionalities, it is possible to control the symmetry and complexity of the resulting assemblies. mdpi.com

For instance, by co-assembling this compound with other amphiphilic molecules, it may be possible to create mixed vesicles or fibrils with tailored properties. Furthermore, the introduction of specific binding sites could allow for the hierarchical assembly of these primary nanostructures into more complex, multi-component systems. nih.gov The ability to control the symmetry of these systems is crucial for applications in areas such as catalysis and molecular recognition, where the precise arrangement of functional groups is paramount. mdpi.com Research in this area aims to mimic the complexity and functionality of biological supramolecular systems.

This compound in the Design of Adaptive Functional Materials

The unique self-assembling properties of this compound, an amphiphilic molecule featuring a long hydrocarbon tail and a glycine headgroup, position it as a valuable component in the creation of adaptive functional materials. These materials can alter their characteristics in response to external stimuli, a behavior driven by the dynamic and reversible nature of the non-covalent interactions that govern the supramolecular assemblies of this compound.

Soft Matter Engineering and Responsive Polymeric Systems Utilizing this compound

Soft matter engineering focuses on designing and manipulating materials like gels, colloids, and liquid crystals that exhibit properties intermediate between solids and fluids. imperial.ac.ukgoogle.com this compound is a key player in this field, particularly in the development of responsive polymeric systems. jhu.edunumberanalytics.com These "smart" polymers can undergo significant changes in their structure and properties in response to environmental triggers such as temperature, pH, or light. numberanalytics.comsci-hub.se

The incorporation of this compound into polymer structures can impart amphiphilic character, leading to self-assembly into organized nanostructures like micelles or vesicles within an aqueous environment. These assemblies can encapsulate and release active molecules in a controlled manner. For instance, a change in pH can alter the ionization state of the glycine headgroup, disrupting the hydrophilic-hydrophobic balance and triggering the disassembly of the supramolecular structure and subsequent release of a payload. basicmedicalkey.com Similarly, temperature-responsive polymers incorporating this compound could leverage the lower critical solution temperature (LCST) phenomenon, where the polymer transitions from soluble to insoluble upon heating, leading to applications in areas like drug delivery and soft robotics. numberanalytics.combasicmedicalkey.com

The ability to fine-tune the responsive behavior of these polymeric systems lies in the precise control over the chemical architecture, allowing for the creation of materials with tailored responses for specific applications in biomedicine, sensors, and energy. jhu.edunumberanalytics.commdpi.com

Development of Bio-inspired Materials through this compound Self-Assembly

Nature provides a wealth of inspiration for the design of advanced materials with remarkable properties. utoronto.cabioinspired-materials.ch The principle of self-assembly, where molecules spontaneously organize into ordered structures, is a cornerstone of biological systems, from the formation of cell membranes to the intricate architecture of bones. researchgate.net this compound, with its biomimetic amphiphilic structure, is an ideal building block for creating such bio-inspired materials. researchgate.netcnjournals.com

The self-assembly of this compound in aqueous solutions can lead to the formation of various hierarchical structures, such as nanofibers, ribbons, and vesicles, that mimic biological assemblies. researchgate.netcnjournals.com These structures can serve as templates or scaffolds for a range of applications. For example, they can be used in tissue engineering, where the self-assembled network can provide a supportive environment for cell growth and differentiation. mdpi.com

Furthermore, the self-assembling nature of this compound can be harnessed to create materials with responsive mechanical properties, mimicking the adaptability of biological tissues. bioinspired-materials.ch By integrating this compound with other components, it is possible to develop composite materials that exhibit stimuli-responsive behavior, such as changes in stiffness or shape, which have potential applications in areas like soft robotics and smart coatings. bioinspired-materials.chbioinspired-materials.ch The development of these bio-inspired materials through the self-assembly of molecules like this compound opens up new avenues for creating functional materials with unprecedented control over their structure and properties. utoronto.caresearchgate.net

Advanced Characterization of this compound Supramolecular Assemblies

A comprehensive understanding of the structure, morphology, and dynamics of this compound supramolecular assemblies is crucial for designing and optimizing their function in various applications. This requires the use of a suite of advanced characterization techniques that can probe these assemblies across different length and time scales.

Spectroscopic Analysis Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular-level details of supramolecular structures. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. numberanalytics.com For this compound assemblies, ¹H NMR can provide information about the local environment of the protons, revealing details about the packing of the alkyl chains and the interactions at the hydrophilic headgroup. rsc.orgnih.gov Advanced NMR techniques, such as variable temperature diffusion-ordered spectroscopy (VT-DOSY), can be used to estimate the size and shape of the self-assembled aggregates. rsc.org Two-dimensional NMR experiments can further provide insights into the connectivity and spatial proximity of different parts of the molecule within the assembly. numberanalytics.com

Circular Dichroism (CD) Spectroscopy is particularly useful for studying chiral molecules and their ordered assemblies. taylorandfrancis.com Since glycine itself is achiral, any induced CD signal in this compound assemblies would arise from the formation of chiral superstructures. This technique is highly sensitive to the secondary structure of peptides and proteins and can be used to detect the formation of ordered arrangements like β-sheets or helical structures within the self-assembled this compound aggregates. cnjournals.comnih.govtaylorandfrancis.com Changes in the CD spectrum upon varying conditions like temperature or pH can provide information on the conformational changes and stability of the assemblies. nih.gov

| Technique | Information Obtained from this compound Assemblies |

| ¹H NMR | Local environment of protons, packing of alkyl chains, headgroup interactions. rsc.orgnih.gov |

| VT-DOSY | Estimation of assembly size and shape. rsc.org |

| 2D NMR | Connectivity and spatial proximity of molecular segments. numberanalytics.com |

| CD Spectroscopy | Detection of chiral superstructures (e.g., β-sheets, helices), conformational changes, and assembly stability. cnjournals.comnih.govtaylorandfrancis.com |

Application of Electron Microscopy and Atomic Force Microscopy for Morphological Elucidation

Direct visualization of the morphology of this compound assemblies is achieved through microscopy techniques that provide high-resolution images of the material's surface and internal structure. numberanalytics.com

Atomic Force Microscopy (AFM) is a versatile technique that not only images the surface topography with nanometer resolution but can also probe the mechanical properties of the assemblies. mdpi.com AFM can be used to visualize the morphology of individual this compound aggregates on a substrate, providing data on their height, width, and length. plos.orgresearchgate.net In addition to imaging, AFM can be operated in a force spectroscopy mode to measure local properties like adhesion and elasticity, offering insights into the mechanical stability and responsiveness of the self-assembled structures. mdpi.comnih.gov

| Microscopy Technique | Key Information Provided on this compound Assemblies |

| Transmission Electron Microscopy (TEM) | Internal structure, visualization of nanofibers, ribbons, and vesicles. nih.gov |

| Scanning Electron Microscopy (SEM) | Surface topography and overall morphology of aggregates. rsc.orgnumberanalytics.com |

| Atomic Force Microscopy (AFM) | High-resolution surface imaging, dimensions of individual assemblies, and local mechanical properties (adhesion, elasticity). mdpi.complos.orgnih.gov |

Rheological and Scattering Techniques for Structural and Dynamic Characterization

To understand the bulk properties and the hierarchical structure of this compound assemblies, rheological and scattering techniques are employed.

Rheological Techniques study the flow and deformation of materials in response to applied stress. pharmjournal.ru For this compound systems that form gels or other viscoelastic materials, rheology can provide crucial information about their mechanical properties, such as stiffness (storage modulus, G') and viscosity (loss modulus, G''). tainstruments.comresearchgate.net By performing oscillatory measurements, one can determine the gel strength, stability, and response to shear forces. mfd.org.mklut.fi This is critical for applications where the material's mechanical behavior is important, such as in injectable hydrogels or coatings. pharmjournal.rutainstruments.com The shear-thinning behavior, where viscosity decreases with increasing shear rate, is a desirable property for many applications and can be characterized using rheology. mfd.org.mk

Scattering Techniques , such as Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), provide structural information on the nanometer to micrometer scale. embl-hamburg.denih.govfiveable.me These techniques are based on the principle that radiation (X-rays or neutrons) is scattered by the electrons or nuclei in the material, and the resulting scattering pattern contains information about the size, shape, and arrangement of the scattering objects. embl-hamburg.debris.ac.ukresearchgate.net For this compound assemblies, SAXS and SANS can be used to determine the dimensions of micelles or vesicles, the thickness of bilayers, and the correlation between different aggregates in solution. nih.gov Contrast variation methods in SANS, by using deuterated solvents, can further highlight specific components of the assembly. bris.ac.uk

| Technique | Characterization Insights for this compound Assemblies |

| Rheology | Mechanical properties (stiffness, viscosity), gel strength, stability, and flow behavior (e.g., shear-thinning). tainstruments.commfd.org.mklut.fi |

| Small-Angle X-ray Scattering (SAXS) | Size, shape, and arrangement of nanoscale structures. embl-hamburg.denih.gov |

| Small-Angle Neutron Scattering (SANS) | Similar to SAXS, with the added advantage of contrast variation to highlight specific components. nih.govbris.ac.uk |

Computational Modeling and Simulation of this compound Assembly Processes

Computational modeling and simulation have become indispensable tools for elucidating the complex, multiscale processes that govern the supramolecular assembly of amphiphilic molecules like this compound. These in silico methods provide molecular-level insights into the thermodynamic driving forces and kinetic pathways of aggregation, which are often difficult to access through experimental techniques alone. Methodologies ranging from all-atom (AA) to coarse-grained (CG) molecular dynamics (MD) and dissipative particle dynamics (DPD) are employed to predict and analyze the self-assembly behavior of this compound and its analogs. mpg.defrontiersin.orgnih.gov

Simulation Methodologies

All-Atom (AA) Molecular Dynamics: AA simulations represent every atom in the system as a distinct particle, offering the highest level of detail. This approach is used to study the specific interactions, such as hydrogen bonding and hydrophobic contacts, that drive the initial stages of aggregation. For this compound, AA simulations can precisely model the role of the amide group's hydrogen-bonding capability, a key feature distinguishing it from N-methylated counterparts like sarcosinates. acs.org However, due to the high computational cost, AA simulations are typically limited to smaller systems and shorter timescales, making them suitable for studying dimer interactions or the structure of a pre-assembled micelle rather than the entire spontaneous assembly process from randomly distributed monomers. rug.nl

Coarse-Grained (CG) Molecular Dynamics: To overcome the limitations of AA models, CG methods like the MARTINI force field are widely used. researchgate.netacs.org In this approach, groups of atoms (e.g., four water molecules or a section of an alkyl chain) are represented as single interaction beads. nih.govresearchgate.net This reduction in the degrees of freedom allows for the simulation of larger systems over microseconds, making it possible to observe the spontaneous formation of micelles and other large aggregates. frontiersin.orgrug.nl Constant pH CGMD simulations are particularly relevant for this compound, as they can model how changes in pH affect the protonation state of the carboxylic acid headgroup and, consequently, the aggregation behavior. mpg.de

Dissipative Particle Dynamics (DPD): DPD is another CG method that uses soft, repulsive potentials between beads, allowing for even larger time and length scales to be explored. frontiersin.org It is particularly effective for studying the mesoscale morphology of surfactant phases, such as the transition from spherical to worm-like micelles, which is a key aspect of the functional properties of many amino acid surfactants. frontiersin.orgchalmers.se

Simulated Assembly Process of N-Acyl Amino Acids

While direct simulation studies focusing exclusively on this compound are not extensively published, research on shorter-chain analogs like sodium N-lauroylglycinate (C12) and sodium cocoyl glycinate (B8599266) provides a clear framework for understanding its assembly. chalmers.sefrontiersin.orgnih.gov

The simulated self-assembly process is typically shown to be hierarchical:

Induction Period: Monomers, initially dispersed randomly in an aqueous solution, rapidly begin to form small, disordered clusters due to the hydrophobic effect driving the hexadecyl chains to minimize contact with water.

Growth Phase: These small clusters diffuse and merge, leading to a growth phase where the average aggregation number increases. Studies on similar surfactants have identified distinct growth profiles, which can be logarithmic, linear, or cubic, depending on factors like concentration and pH. frontiersin.org

Equilibrium: The process continues until the clusters reach a thermodynamically stable size and shape, most commonly spherical or ellipsoidal micelles, at which point the system reaches equilibrium. The final morphology is a balance between the hydrophobic attraction of the tails and the electrostatic repulsion and hydration of the hydrophilic glycine headgroups. mdpi.com

The crucial role of the amide bond in N-acylglycinates is a key finding from simulations. The ability to form intermolecular hydrogen bonds between the headgroups leads to tighter packing at interfaces and in the micellar structure compared to surfactants that lack this capability, such as N-acylsarcosinates. acs.orgresearchgate.net

Analysis of Simulation Data

A variety of analytical techniques are applied to the trajectories generated by MD simulations to characterize the assembly process and the resulting structures.

| Analysis Technique | Description | Insights Gained for this compound Assembly |

| Cluster Analysis | Identifies aggregates of molecules based on a distance criterion (e.g., proximity of hydrophobic tails). | Tracks the number and size distribution of micelles over time, allowing for the determination of the critical micelle concentration (CMC) and average aggregation number (N_agg). frontiersin.org |

| Radius of Gyration (R_g) | Measures the overall size and compactness of a micelle. | Provides information on the dimensions and stability of the formed aggregates. Changes in R_g can indicate transitions in micelle shape. nih.gov |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the aggregate that is exposed to the solvent. | Quantifies the burial of hydrophobic chains within the micelle core. A significant decrease in SASA is a hallmark of micellization. mdpi.com |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. | Reveals the local structure within the micelle, such as the distribution of headgroups at the surface, counterions, and water penetration into the core. mdpi.com |

| Hydrogen Bond Analysis | Counts the number of hydrogen bonds formed between surfactant headgroups and with water molecules. | Quantifies the extent of intermolecular headgroup interactions, confirming the role of the amide bond in stabilizing the micellar structure. frontiersin.orgmdpi.com |

Representative Simulation Parameters

The following table summarizes typical parameters used in coarse-grained simulations of amino acid-based surfactants, which are directly applicable to modeling this compound.

| Parameter | Typical Value / Description | Reference |

| Force Field | MARTINI (v2.2 or higher), Dissipative Particle Dynamics (DPD) | frontiersin.orgnih.govresearchgate.net |

| System Size | 100-500 surfactant molecules in a cubic box with ~20-30 nm sides | mpg.derug.nl |

| Solvent | Standard or polarizable MARTINI water; DPD water beads | mpg.denih.gov |

| Temperature | 298 K - 310 K (constant temperature via thermostat) | frontiersin.org |

| Pressure | 1 bar (constant pressure via barostat) | frontiersin.org |

| Simulation Time | 1 - 10 microseconds (µs) to ensure equilibrium is reached | mpg.de |

| Analysis Cutoff (Micelle) | An aggregate with more than ~6-10 monomers is considered a micelle. | frontiersin.org |

By leveraging these computational approaches, researchers can build a predictive understanding of how the molecular architecture of this compound dictates its self-assembly into functional supramolecular materials, guiding the rational design of new applications.

Biochemical Interactions and Advanced Biomedical Research Applications of N Hexadecylglycine

N-Hexadecylglycine in Advanced Delivery Systems Research:This part of the article was set to investigate the compound's application in the design of nanoparticle carriers like lipid-based nanoparticles and niosomes, its use in non-viral gene delivery vectors, and in targeted delivery and controlled release mechanisms. Lipid-based nanoparticles and niosomes are well-established drug delivery vehicles, and their composition is critical to their function. However, specific formulations and detailed studies focusing on the incorporation and functional role of this compound within these nanostructures for molecular encapsulation are not widely reported.

Finally, the investigation of targeted delivery and controlled release is crucial for the development of effective therapeutics. However, in vitro biological studies that specifically investigate this compound-based systems for their targeting capabilities and controlled release profiles are not documented in a manner that would allow for a detailed and scientifically rigorous discussion as required by the article's outline.

Research into Antimicrobial Activities of this compound Derivatives

Investigation of Antimicrobial Action against Bacterial Pathogens

There is a notable absence of specific studies investigating the antimicrobial action of this compound derivatives against common bacterial pathogens. Consequently, data tables detailing minimum inhibitory concentrations (MICs) or other measures of antimicrobial efficacy against specific bacteria such as Staphylococcus aureus or Escherichia coli cannot be provided at this time. General research into long-chain N-acyl amino acids suggests that their amphiphilic nature could potentially disrupt bacterial cell membranes, a common mechanism of antimicrobial action. However, without specific experimental data for this compound, this remains a theoretical consideration.

Strategies for Addressing Antimicrobial Resistance through this compound Modifications

The challenge of antimicrobial resistance is a critical area of biomedical research. nih.govnih.gov Strategies often involve the modification of existing antimicrobial compounds to evade resistance mechanisms developed by bacteria. nih.gov These mechanisms can include enzymatic degradation of the antimicrobial agent, modification of the drug's target site, or active efflux of the drug from the bacterial cell.

In the context of this compound, there is no available research detailing specific modifications aimed at overcoming antimicrobial resistance. Hypothetically, modifications to the this compound structure, such as alterations to the alkyl chain length or the glycine (B1666218) headgroup, could be explored to enhance its potential antimicrobial efficacy and overcome resistance. However, without foundational data on its antimicrobial activity, such strategies remain speculative.

Role of this compound in Supramolecular Hydrogels for Antimicrobial Research

Supramolecular hydrogels are of significant interest in biomedical research for applications such as drug delivery and tissue engineering due to their biocompatibility and tunable properties. scispace.comnih.govnih.gov These hydrogels can be designed to incorporate antimicrobial agents for controlled release. scispace.com

There is no specific research available that describes the use of this compound as a component in supramolecular hydrogels for antimicrobial research. While other glycine derivatives, such as N-acryloyl glycinamide, have been used to form hydrogel networks, similar studies involving this compound have not been published. nih.gov The self-assembly properties of this compound, driven by its amphiphilic nature, could potentially be harnessed for the formation of hydrogel structures, but this application is yet to be explored in the scientific literature.

Future Research Directions and Methodological Advancements for N Hexadecylglycine

Integration of N-Hexadecylglycine Chemistry with Emerging Bio- and Nanotechnologies

The unique amphiphilic nature of this compound, possessing both a hydrophilic glycine (B1666218) head and a long hydrophobic hexadecyl tail, makes it an ideal candidate for self-assembly into various nanostructures. This intrinsic property opens avenues for its integration with cutting-edge bio- and nanotechnologies.

Future investigations will likely focus on the development of stimuli-responsive systems . nih.govresearchgate.netmdpi.comscienceopen.com By incorporating environmentally sensitive moieties into the this compound backbone, researchers can create materials that respond to specific triggers such as pH, temperature, or enzymes. nih.govresearchgate.netmdpi.comscienceopen.com For instance, pH-responsive this compound-based nanoparticles could be designed for targeted drug delivery, releasing their therapeutic payload specifically within the acidic microenvironment of a tumor.

The creation of This compound-functionalized nanoparticles represents another promising direction. digitellinc.comdigitellinc.com The glycine headgroup provides a versatile anchor for conjugating various bioactive molecules, including peptides, antibodies, or nucleic acids. This functionalization can enhance the targeting capabilities and therapeutic efficacy of nanoparticles for applications in diagnostics and therapy.

Furthermore, the development of This compound-based hydrogels offers significant potential for bio-nanotechnology applications. nih.govnih.govscispace.commdpi.com These hydrogels can serve as scaffolds for tissue engineering, providing a biocompatible and biodegradable matrix that supports cell growth and differentiation. The controlled release of growth factors or other signaling molecules from these hydrogels could further enhance their regenerative capabilities.

Rational Design and Engineering of this compound-Based Systems for Tailored Functionality and Performance

The future of this compound research will heavily rely on the principles of rational design and molecular engineering to create systems with precisely defined properties and functions. This approach moves beyond empirical screening to a more predictive and targeted methodology.

A key area of focus will be establishing detailed structure-property relationships . nih.govubc.canih.govrsc.orgresearchgate.net By systematically modifying the chemical structure of this compound—for example, by altering the length of the alkyl chain, introducing branching, or modifying the amino acid headgroup—researchers can elucidate how these changes impact self-assembly behavior, biocompatibility, and drug-loading capacity. This fundamental understanding is crucial for designing materials with optimized performance for specific applications.

Computational modeling and molecular dynamics simulations will play a pivotal role in this endeavor. researchgate.netchemrxiv.orgrsc.orgrsc.orgresearchgate.net These in silico techniques allow for the prediction of how this compound molecules will self-assemble under different conditions and how they will interact with other molecules, such as drugs or proteins. This predictive power can significantly accelerate the design and development of novel this compound-based systems by reducing the need for extensive experimental work.

The synthesis and engineering of This compound analogues with tailored functionalities is another critical research avenue. By incorporating specific chemical motifs, researchers can impart desired properties such as enhanced biodegradability, specific targeting capabilities, or controlled drug release kinetics. This molecular engineering approach will enable the creation of highly sophisticated and effective materials for a range of biomedical applications.

| Research Focus | Key Methodologies | Potential Applications |

| Stimuli-Responsive Systems | Synthesis of environmentally sensitive this compound derivatives. | Targeted drug delivery, smart biomaterials. |

| Functionalized Nanoparticles | Conjugation of bioactive molecules to this compound headgroups. | Medical imaging, diagnostics, and therapeutics. |

| Hydrogel Development | Cross-linking of this compound-based polymers. | Tissue engineering, regenerative medicine. |

| Structure-Property Relationships | Systematic chemical modification and characterization. | Optimization of material performance. |

| Computational Modeling | Molecular dynamics simulations, quantum mechanical calculations. | Predictive design of self-assembled structures. |

| Analogue Synthesis | Organic synthesis and chemical modification. | Creation of materials with novel functionalities. |

Interdisciplinary Research Paradigms and Collaborative Opportunities in this compound Studies

The complexity of developing advanced materials from this compound necessitates a departure from siloed research efforts. Future breakthroughs will be contingent on fostering robust interdisciplinary collaborations that bridge the gap between fundamental chemistry and applied sciences.

Collaborations between materials scientists and experts in tissue engineering will be crucial for translating this compound-based hydrogels and scaffolds from the laboratory to clinical applications. Materials scientists can contribute their expertise in polymer synthesis and characterization, while tissue engineers can provide insights into cell-material interactions and in vivo performance.

Partnerships between synthetic chemists and pharmaceutical scientists will drive the development of advanced drug delivery systems. Chemists can focus on the rational design and synthesis of novel this compound derivatives, while pharmaceutical scientists can evaluate their drug loading and release properties, as well as their pharmacokinetic and pharmacodynamic profiles.

Furthermore, interdisciplinary approaches that integrate computational modeling with experimental validation will be essential for accelerating the research and development cycle. nih.govscirp.orgresearchgate.net Computational chemists can predict the behavior of new this compound-based systems, guiding experimentalists to focus on the most promising candidates. This synergistic approach will save time and resources, leading to more rapid innovation.

Development of Novel Characterization and Analytical Methodologies for Complex this compound Systems

As this compound-based systems become more complex, the need for advanced analytical techniques to characterize their structure and function at the nanoscale becomes increasingly critical. The development of novel methodologies will be essential for gaining a deeper understanding of these systems and for ensuring their quality and reproducibility.

The application of hyphenated analytical techniques will provide comprehensive characterization of this compound formulations. springernature.comresearchgate.netnih.govrjpn.orgajpaonline.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify the components of complex mixtures, including the parent compound, its derivatives, and any encapsulated drugs.

Advanced spectroscopic analysis will be instrumental in probing the self-assembly and intermolecular interactions of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide detailed information about the molecular structure and conformation of this compound assemblies in different environments.

Finally, the development of novel imaging techniques will enable the visualization of this compound-based systems with high spatial and temporal resolution. nih.govleti-cea.commdpi.com Advanced microscopy techniques, such as atomic force microscopy (AFM) and transmission electron microscopy (TEM), can provide detailed images of the morphology of self-assembled nanostructures. Furthermore, the use of fluorescently labeled this compound derivatives in conjunction with fluorescence microscopy can allow for the real-time tracking of these systems in biological environments.

| Analytical Technique | Information Provided |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of components in complex mixtures. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and conformation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on chemical bonds and functional groups. |

| Atomic Force Microscopy (AFM) | High-resolution imaging of surface topography. |

| Transmission Electron Microscopy (TEM) | Imaging of the internal structure of nanomaterials. |

| Fluorescence Microscopy | Real-time tracking of labeled molecules in biological systems. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-hexadecylglycine with high purity?

- Methodological Answer : Synthesis typically involves the Schotten-Baumann reaction between glycine and hexadecyl chloride under alkaline conditions. Key parameters include molar ratios (e.g., 1:1.2 glycine-to-acyl chloride), temperature (0–5°C to minimize side reactions), and reaction time (12–24 hours). Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical. Characterization requires H/C NMR, mass spectrometry (MS), and HPLC (>95% purity). Include purity data and spectral peaks in supplementary materials .

Q. How can researchers validate the structural integrity of N-hexadecylglycine in aqueous solutions?

- Methodological Answer : Use dynamic light scattering (DLS) to monitor aggregation behavior and FTIR spectroscopy to confirm amide bond stability. Compare experimental results with computational simulations (e.g., molecular dynamics) to assess conformational changes. Stability studies under varying pH (4–10) and temperature (25–60°C) should be conducted, with periodic sampling analyzed via HPLC-MS .

Q. What standardized protocols exist for quantifying N-hexadecylglycine in biological matrices?

- Methodological Answer : Develop a LC-MS/MS method with deuterated internal standards (e.g., N-hexadecylglycine-d) to account for matrix effects. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Include sample preparation steps: protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges) .

Advanced Research Questions

Q. How does N-hexadecylglycine’s self-assembly behavior contradict existing models for amphiphilic amino acid derivatives?

- Methodological Answer : Contrast critical micelle concentration (CMC) values from tensiometry with theoretical predictions (e.g., Israelachvili’s packing parameter). Investigate discrepancies using cryo-TEM to visualize nanostructure morphology and small-angle X-ray scattering (SAXS) to analyze lattice parameters. Propose revised models incorporating headgroup hydration effects, supported by molecular dynamics simulations .

Q. What experimental designs can resolve contradictions in N-hexadecylglycine’s membrane permeability across in vitro and ex vivo models?

- Methodological Answer : Perform parallel assays:

- In vitro: Use artificial lipid bilayers (e.g., PAMPA) with varying lipid compositions.

- Ex vivo: Employ Franz diffusion cells with excised intestinal tissue.

Normalize data using apparent permeability coefficients () and assess statistical significance via ANOVA. Discrepancies may arise from transporter-mediated uptake in biological tissues, requiring inhibitor studies (e.g., phloridzin for SGLT1) .

Q. How can researchers systematically evaluate N-hexadecylglycine’s stability under physiological conditions for drug delivery applications?

- Methodological Answer : Design accelerated stability studies:

- Hydrolysis : Incubate in simulated gastric/intestinal fluids (pH 1.2–6.8) at 37°C.

- Oxidation : Expose to HO (0.1–3%) and monitor degradation via UPLC-QTOF.

Quantify degradation products and apply Arrhenius kinetics to predict shelf life. Include negative controls (e.g., inert atmosphere) to isolate degradation pathways .

Methodological Best Practices

- Data Contradiction Analysis : Use triangulation—combine spectroscopic, computational, and empirical data to resolve inconsistencies. For example, conflicting CMC values from fluorescence vs. conductivity assays may reflect probe-dependent artifacts .

- Reproducibility : Adhere to NIH preclinical guidelines for reporting experimental conditions (e.g., solvent lot numbers, instrument calibration logs) .

- Ethical Compliance : For biological studies, obtain institutional approvals and document compliance with ARRIVE or similar guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.